

Application Notes and Protocols: Cloning, Expression, and Purification of Recombinant Invasin Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *invasin*

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These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of recombinant **invasin** protein from *Yersinia* species. **Invasin** is a key virulence factor that mediates the entry of pathogenic *Yersinia* into host cells through high-affinity binding to β 1-integrin receptors.[1][2][3] The availability of purified, bioactive recombinant **invasin** is crucial for a variety of research applications, including studies on bacterial pathogenesis, host-pathogen interactions, integrin signaling, and for the development of novel therapeutics and vaccines.[4][5][6]

Introduction

Invasin, an outer membrane protein of enteropathogenic *Yersinia*, facilitates bacterial penetration into mammalian cells.[2] The C-terminal domain of **invasin** is particularly important as it contains the binding site for β 1 integrins.[2][7] The interaction between **invasin** and β 1 integrins triggers a signaling cascade that leads to cytoskeletal rearrangements and subsequent bacterial uptake.[1][2] This process involves the clustering of integrin receptors, activation of focal adhesion kinase (FAK), and other downstream signaling molecules.[1]

This document outlines the methodology for producing a C-terminal fragment of *Yersinia enterocolitica* **invasin** (amino acids 651-835) in *Escherichia coli*. This fragment has been

shown to be sufficient for integrin binding.[7] The protocol includes steps for gene amplification, cloning into an expression vector, protein expression, and purification.

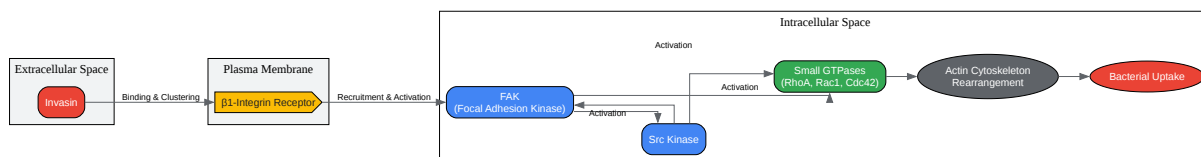
Quantitative Data Summary

The following table summarizes the expected quantitative data for the recombinant **invasin** protein produced using the protocols described below.

Parameter	Expected Value	Source
Expression System	Escherichia coli	
Recombinant Protein	Yersinia enterocolitica Invasin (aa 651-835)	[8]
Tag	N-terminal 6xHis-SUMO	
Theoretical Molecular Weight	~36.3 kDa	
Purity	>90%	[9][10]
Purification Method	Immobilized Metal Affinity Chromatography (IMAC)	[11]

Invasin-Integrin Signaling Pathway

The binding of **invasin** to β 1-integrins on the host cell surface initiates a signaling cascade that facilitates bacterial internalization. This process, known as "outside-in" signaling, is crucial for the pathogenesis of Yersinia infections.[12] The key steps in this pathway are illustrated in the diagram below.

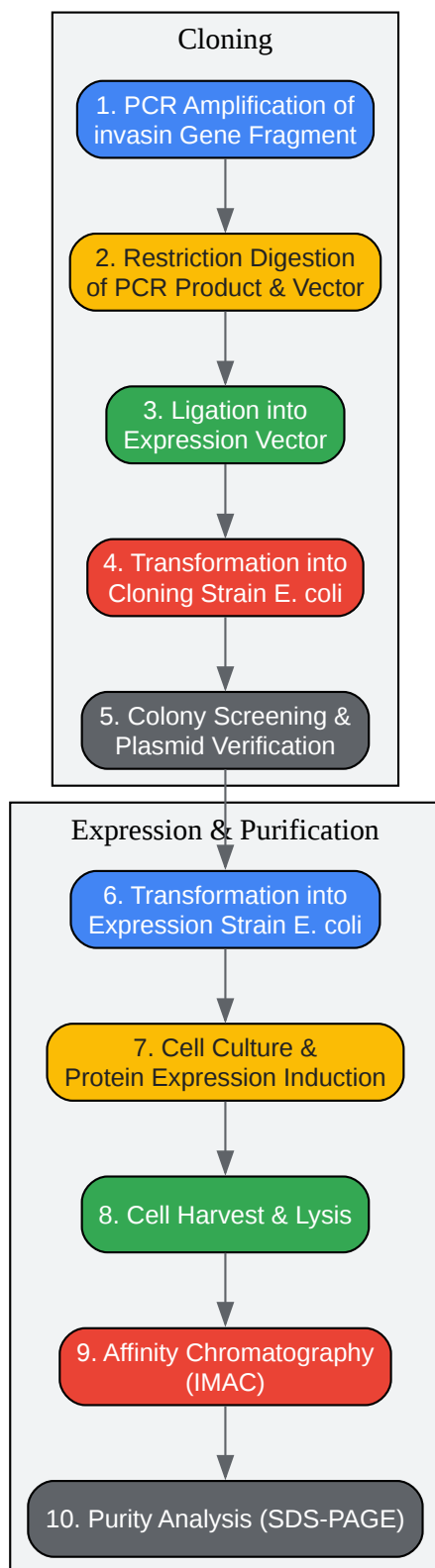


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Caption: **Invasin**-mediated signaling pathway leading to bacterial uptake.

Experimental Workflow: Cloning and Expression

The overall workflow for the cloning and expression of recombinant **invasin** is depicted in the following diagram.



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